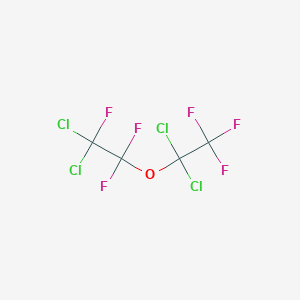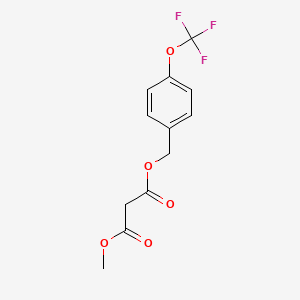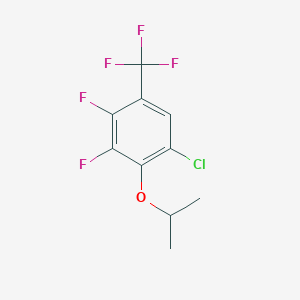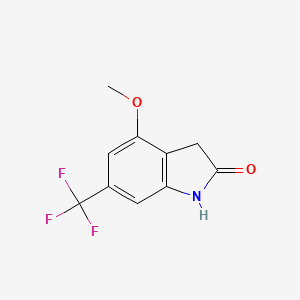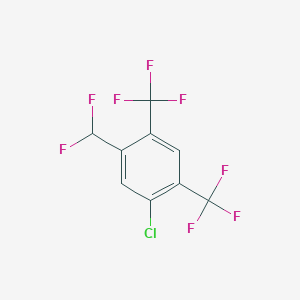
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 (1,2-DMBTCH) is a compound of the cyclohexene family that is used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a sweet, ether-like odor. 1,2-DMBTCH is a useful building block for the synthesis of other compounds and has been used in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It is also used as a solvent and in the production of polymers.
Mécanisme D'action
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is a versatile reagent that can be used in a variety of chemical reactions. It can be used as a nucleophile in nucleophilic substitution reactions, and it can also be used in addition reactions. In addition, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 can be used as a catalyst in the synthesis of other organic compounds.
Biochemical and Physiological Effects
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is a volatile liquid with a sweet, ether-like odor, and it is not known to have any biochemical or physiological effects. It is not known to be toxic, and it is not known to be an irritant.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 in laboratory experiments is its versatility. It can be used in a variety of reactions, and it is a useful substrate for the study of nucleophilic substitution and addition reactions. Additionally, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is commercially available and relatively inexpensive. The main limitation of using 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 in laboratory experiments is its volatility. It is a volatile liquid, and it can easily evaporate in the presence of heat or air.
Orientations Futures
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 has a wide range of applications in scientific research and industry. In the future, it may be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 may be used in the study of reaction mechanisms, as it is a useful substrate for the study of nucleophilic substitution and addition reactions. Additionally, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 may be used as a catalyst in the synthesis of other organic compounds. Furthermore, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 may be used in the production of polymers, as a solvent, and in the production of pesticides. Finally, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 may be used in the development of new analytical techniques, such as spectroscopy and chromatography.
Méthodes De Synthèse
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is produced commercially by the reaction of 1,2-dimethylcyclohexene with trifluoromethanesulfonic anhydride in the presence of triethylamine. This reaction produces 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 and trifluoromethanesulfonic acid as by-products. The reaction is carried out in an inert atmosphere of nitrogen or argon, and the reaction is typically complete within 24 hours.
Applications De Recherche Scientifique
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers, as a solvent, and in the production of pesticides. In addition, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 has been used in the study of reaction mechanisms, as it is a useful substrate for the study of nucleophilic substitution and addition reactions.
Propriétés
IUPAC Name |
1,2-dimethyl-4,5-bis(trifluoromethyl)cyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F6/c1-5-3-7(9(11,12)13)8(4-6(5)2)10(14,15)16/h7-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESMHTLVEWWCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(F)(F)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






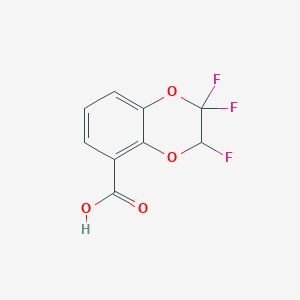
![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)
